4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, a pyridine moiety, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine typically involves multiple steps. One common route begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl groups and the pyridine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and sulfonyl-containing molecules. Examples are:
- 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O4S3 |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C17H16ClN3O4S3/c1-2-27(22,23)17-21-16(28(24,25)14-8-6-12(18)7-9-14)15(26-17)20-11-13-5-3-4-10-19-13/h3-10,20H,2,11H2,1H3 |
InChI Key |
XNKLJHKWBQVCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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